2-{[7-(4-Ethoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide
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Overview
Description
2-{[7-(4-Ethoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound featuring an imidazo[2,1-C][1,2,4]triazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[7-(4-Ethoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Imidazo[2,1-C][1,2,4]triazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfanyl Group: This can be achieved through nucleophilic substitution reactions where a thiol group is introduced.
Attachment of the Ethoxyphenyl and Methylphenyl Groups: These groups are usually introduced via electrophilic aromatic substitution reactions.
Final Acetamide Formation: The final step involves the formation of the acetamide group through amidation reactions, typically using acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazo[2,1-C][1,2,4]triazole core, potentially altering its electronic properties.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazo[2,1-C][1,2,4]triazole derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its imidazo[2,1-C][1,2,4]triazole core is known to interact with various biological targets, making it a candidate for developing new therapeutic agents.
Medicine
In medicine, research focuses on its potential anti-inflammatory, antimicrobial, and anticancer properties. The compound’s ability to modulate specific biological pathways makes it a promising candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given its complex aromatic structure.
Mechanism of Action
The mechanism of action of 2-{[7-(4-Ethoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazo[2,1-C][1,2,4]triazole core can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide
- 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Uniqueness
Compared to similar compounds, 2-{[7-(4-Ethoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide is unique due to its specific substitution pattern and the presence of both ethoxyphenyl and methylphenyl groups. These structural features may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C22H25N5O2S |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C22H25N5O2S/c1-3-29-19-10-8-18(9-11-19)26-12-13-27-21(26)24-25-22(27)30-15-20(28)23-14-17-6-4-16(2)5-7-17/h4-11H,3,12-15H2,1-2H3,(H,23,28) |
InChI Key |
NKMQIVUTUVBUSB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NCC4=CC=C(C=C4)C |
Origin of Product |
United States |
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